molecular formula C17H15N3O3S B11653041 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide

Cat. No.: B11653041
M. Wt: 341.4 g/mol
InChI Key: LJFXIALEZOGVSK-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE is a complex organic compound featuring a unique structure that includes a cyano group, a nitrobenzamide moiety, and a cyclohepta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclohepta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The cyano group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nitrobenzamide group through an amide coupling reaction. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitro groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclohepta[b]thiophene ring provides structural rigidity and specificity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE is unique due to its specific combination of functional groups and the cyclohepta[b]thiophene core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C17H15N3O3S/c18-10-13-11-6-2-1-3-9-15(11)24-17(13)19-16(21)12-7-4-5-8-14(12)20(22)23/h4-5,7-8H,1-3,6,9H2,(H,19,21)

InChI Key

LJFXIALEZOGVSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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